molecular formula C13H16N2O4 B13995308 1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione CAS No. 68549-78-0

1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione

Cat. No.: B13995308
CAS No.: 68549-78-0
M. Wt: 264.28 g/mol
InChI Key: WRDDNJBRKKTPAX-UHFFFAOYSA-N
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Description

1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione is a compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

The synthesis of 1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The compound can also be synthesized through multicomponent reactions, which are high-yielding and operationally friendly . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, p-toluenesulfonic acid, and various oxidants . Major products formed from these reactions include tricyclic indoles and other indole derivatives .

Scientific Research Applications

This compound has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing biologically active molecules. In biology and medicine, it has shown potential as an antiviral, anticancer, and antimicrobial agent . Its diverse biological activities make it a valuable compound for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione involves its interaction with various molecular targets and pathways. It binds with high affinity to multiple receptors, which helps in developing new useful derivatives . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Properties

CAS No.

68549-78-0

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

1-[[bis(2-hydroxyethyl)amino]methyl]indole-2,3-dione

InChI

InChI=1S/C13H16N2O4/c16-7-5-14(6-8-17)9-15-11-4-2-1-3-10(11)12(18)13(15)19/h1-4,16-17H,5-9H2

InChI Key

WRDDNJBRKKTPAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CN(CCO)CCO

Origin of Product

United States

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